molecular formula C17H16BrClO2 B13388052 Empagliflozin Bromo Impurity/Empagliflozin Impurity 23

Empagliflozin Bromo Impurity/Empagliflozin Impurity 23

Cat. No.: B13388052
M. Wt: 367.7 g/mol
InChI Key: HUNLNKBDQXGMAP-UHFFFAOYSA-N
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Description

Empagliflozin Bromo Impurity, also known as Empagliflozin Impurity 23, is a by-product formed during the synthesis of Empagliflozin, a medication used to treat type 2 diabetes. Impurities in pharmaceutical compounds are critical to identify and control as they can affect the efficacy and safety of the drug. Empagliflozin Bromo Impurity is one such impurity that needs to be monitored during the production of Empagliflozin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Empagliflozin Bromo Impurity involves several steps. One common method includes the use of (S)-3-(4-nitrophenoxy) tetrahydrofuran as a starting material. This compound is dissolved in a reaction solvent, and a catalyst such as ferric trichloride hexahydrate and activated carbon is added. The mixture is then heated to a specific temperature, and a reducing agent like hydrazine hydrate is added dropwise. The reaction is stirred, heated, and refluxed to produce the desired impurity .

Industrial Production Methods

In industrial settings, the production of Empagliflozin Bromo Impurity follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure the consistent formation of the impurity. High-performance liquid chromatography (HPLC) is often used to monitor and quantify the impurity during production .

Chemical Reactions Analysis

Types of Reactions

Empagliflozin Bromo Impurity undergoes various chemical reactions, including:

    Reduction: The impurity can be reduced using reducing agents like hydrazine hydrate.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

    Oxidation: The impurity can be oxidized under specific conditions to form different products.

Common Reagents and Conditions

    Reducing Agents: Hydrazine hydrate is commonly used for reduction reactions.

    Catalysts: Ferric trichloride hexahydrate and activated carbon are used as catalysts.

    Solvents: Organic solvents like acetonitrile and water mixtures are used in the reactions.

Major Products Formed

The major products formed from these reactions include various intermediates and by-products, such as the reduction product, ring-opening product, and deglucosylation product of Empagliflozin.

Scientific Research Applications

Empagliflozin Bromo Impurity has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Empagliflozin Bromo Impurity is not well-studied, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence can affect the overall mechanism of Empagliflozin by potentially interacting with the same molecular targets and pathways. Empagliflozin itself works by inhibiting the sodium-glucose co-transporter 2 (SGLT2), reducing glucose reabsorption in the kidneys and promoting glucose excretion in the urine .

Comparison with Similar Compounds

Empagliflozin Bromo Impurity can be compared with other impurities formed during the synthesis of Empagliflozin, such as:

These impurities share similar synthetic routes and reaction conditions but differ in their chemical structures and properties. Empagliflozin Bromo Impurity is unique due to its specific formation pathway and the presence of a bromine atom in its structure.

Properties

IUPAC Name

3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClO2/c18-14-3-6-17(19)13(10-14)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNLNKBDQXGMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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